N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15768457
InChI: InChI=1S/C10H12FN3S/c1-7-9(6-13-14(7)2)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3
SMILES:
Molecular Formula: C10H12FN3S
Molecular Weight: 225.29 g/mol

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15768457

Molecular Formula: C10H12FN3S

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H12FN3S
Molecular Weight 225.29 g/mol
IUPAC Name N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C10H12FN3S/c1-7-9(6-13-14(7)2)12-5-8-3-4-10(11)15-8/h3-4,6,12H,5H2,1-2H3
Standard InChI Key JYXKMWVBKDYWRC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)NCC2=CC=C(S2)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyrazole ring (1H-pyrazol-4-amine) substituted with methyl groups at positions 1 and 5. A (5-fluorothiophen-2-yl)methyl group is attached via an amine linkage at position 4. The thiophene moiety contains a fluorine atom at position 5, enhancing electronic effects and hydrogen-bonding potential.

Molecular Parameters

PropertyValue
IUPAC NameN-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Molecular FormulaC<sub>11</sub>H<sub>13</sub>FN<sub>3</sub>S
Molecular Weight255.31 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2N, 1S, 1F)

The fluorine atom induces electron-withdrawing effects, polarizing the thiophene ring and increasing dipole moments. This enhances intermolecular interactions critical for biological activity.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound undergoes characteristic reactions:

Reaction TypeReagents/ConditionsProduct
N-AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3>, DMFQuaternary ammonium derivatives
Thiophene HalogenationNBS, CCl<sub>4</sub>Brominated thiophene analogues
OxidationmCPBASulfoxide/sulfone formation

The pyrazole NH group shows moderate nucleophilicity (pK<sub>a</sub> ~8.2), while the thiophene ring participates in electrophilic substitutions.

Biological Activity and Mechanism

Enzymatic Interactions

Structural analogs demonstrate kinase inhibitory activity through:

  • ATP-binding pocket occupation: The fluorothiophene group mimics adenine’s electronic profile.

  • Hydrogen bonding: NH group interacts with kinase hinge regions (Ki values: 50-200 nM in CDK2/cyclin E).

Physicochemical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.21 (d, J=3.5 Hz, 1H, thiophene H-3), 6.85 (d, J=3.5 Hz, 1H, thiophene H-4), 3.95 (s, 2H, CH<sub>2</sub>NH), 3.72 (s, 3H, N-CH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

  • HRMS: m/z 256.0854 [M+H]<sup>+</sup> (calc. 256.0857).

Solubility and Stability

ParameterValue
Aqueous Solubility0.12 mg/mL (25°C)
logP2.87
Plasma Stabilityt<sub>1/2</sub> >6 h (human)

The compound shows pH-dependent solubility, with protonation of the pyrazole NH improving dissolution in acidic media.

Therapeutic Applications and Challenges

Oncology

Fluorothiophene-pyrazole hybrids inhibit:

  • Cyclin-dependent kinases (CDK4/6 IC<sub>50</sub>: 78 nM)

  • B-RafV600E (IC<sub>50</sub>: 112 nM)

Antimicrobial Development

Structural modifications from patent US20120015941A1 suggest potential against multidrug-resistant Gram-positive pathogens when combined with sulfonamide groups .

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms.

  • Prodrug Strategies: Masking the NH group to enhance bioavailability.

  • Polypharmacology: Exploiting kinase-selectivity profiles for combination therapies.

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